

# An In-depth Technical Guide to the Structure and Synthesis of Monophenyl Malonate

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## Compound of Interest

Compound Name: Monophenyl malonate

CAS No.: 35756-54-8

Cat. No.: B1608450

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## Abstract

**Monophenyl malonate**, also known as 3-oxo-3-phenoxypropanoic acid, is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of organic synthesis and drug development. As an active methylene compound, its unique structural features, including a reactive methylene group flanked by a carboxylic acid and a phenyl ester, make it a valuable precursor for the synthesis of a diverse array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of **monophenyl malonate**. It delves into the mechanistic underpinnings of key synthetic methodologies, offers detailed, field-proven experimental protocols, and discusses the compound's applications, particularly in the pharmaceutical industry. This document is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic routes involving this important building block.

## Introduction: The Significance of Monophenyl Malonate

**Monophenyl malonate** (MPM) is a dicarbonyl compound that belongs to the class of malonic acid half-esters. Its strategic importance in organic synthesis stems from the high reactivity of the  $\alpha$ -carbon, situated between two electron-withdrawing carbonyl groups. This structural motif renders the methylene protons acidic and readily removable by a base, leading to the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, making MPM a cornerstone for the construction of complex molecular architectures.

The presence of both a free carboxylic acid and a phenyl ester group provides orthogonal reactivity, allowing for selective transformations at either functional group. This dual functionality is particularly advantageous in multi-step syntheses where careful control over reactivity is paramount. For instance, the carboxylic acid can be activated for amide bond formation, while the phenyl ester can be hydrolyzed under specific conditions. This guide will explore the synthesis and utility of this valuable synthetic intermediate.

## Structure and Physicochemical Properties

**Monophenyl malonate** is a white to off-white solid at room temperature. Its structure is characterized by a central methylene group bonded to a carboxylic acid and a phenoxy carbonyl group.

Table 1: Physicochemical Properties of **Monophenyl Malonate**

Property	Value	Reference(s)
IUPAC Name	3-oxo-3-phenoxypropanoic acid	
Synonyms	Monophenyl malonate, Phenyl hydrogen malonate	[1][2]
CAS Number	35756-54-8	[2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	[3]
Molecular Weight	180.16 g/mol	[3]
Melting Point	79-81 °C	[4]
Appearance	Solid	[5]
Solubility	Soluble in alcohol, ether, and benzene	[5]

## Spectroscopic Characterization

The structural elucidation of **monophenyl malonate** is confirmed through various spectroscopic techniques. A key feature is the existence of keto-enol tautomerism, which influences its spectral properties, particularly in NMR spectroscopy.[5]

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **monophenyl malonate** is complicated by the keto-enol equilibrium. In the keto form, a characteristic singlet for the methylene protons (-CH<sub>2</sub>-) is expected around δ 4.0 ppm. The enol form will exhibit a vinyl proton (=CH-) as a singlet around δ 6.0 ppm. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-8.0 ppm.[6] The carboxylic acid proton will be a broad singlet at the downfield region of the spectrum.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the ester, typically in the range of δ 165-175 ppm. The methylene carbon of the keto form will appear around δ 40-50 ppm, while the carbons of the enol double bond will be in the olefinic region. The aromatic carbons will have characteristic shifts between δ 120-150 ppm.

- Infrared (IR) Spectroscopy: The IR spectrum of **monophenyl malonate** will display strong absorption bands corresponding to the carbonyl stretching vibrations (C=O) of the carboxylic acid and the ester functional groups, typically in the region of 1700-1760  $\text{cm}^{-1}$ . A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid will also be present in the range of 2500-3300  $\text{cm}^{-1}$ .

## Synthesis of Monophenyl Malonate: Methodologies and Mechanisms

The synthesis of **monophenyl malonate** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

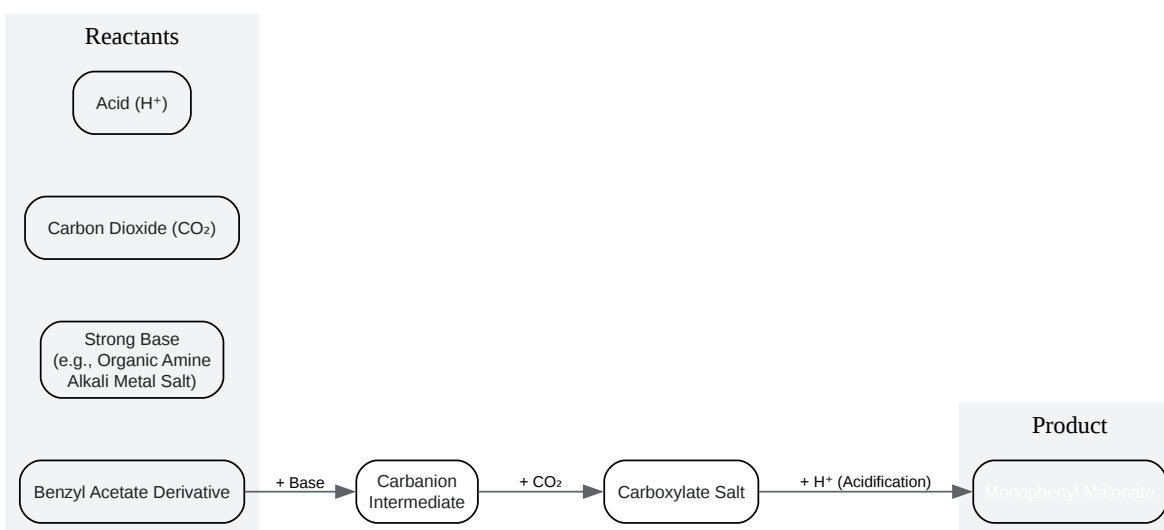
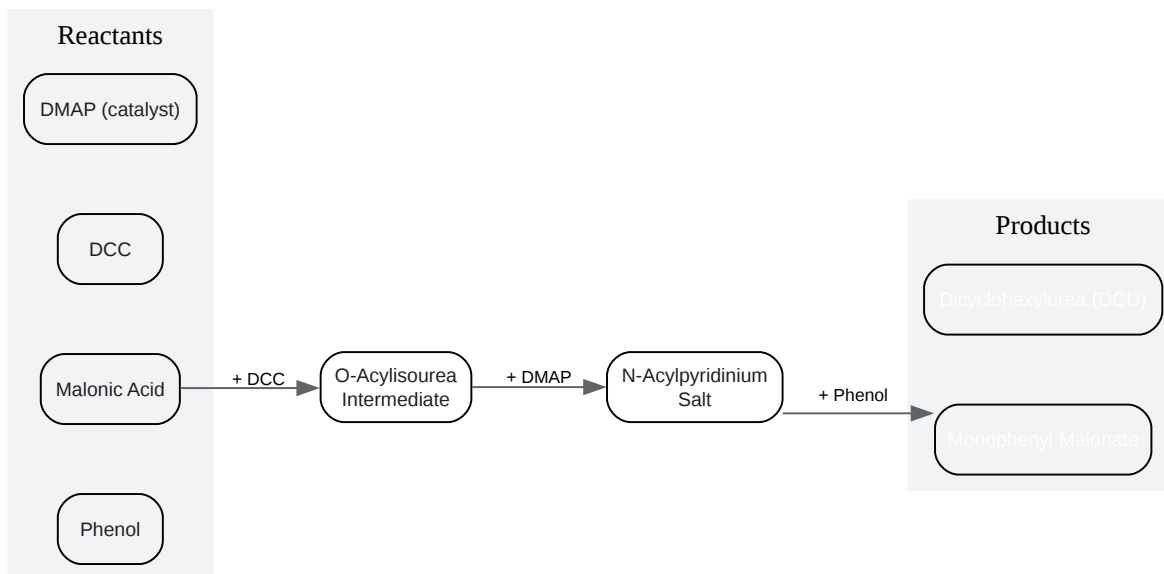
### Synthesis via Malonic Acid and a Phenylating Agent

A straightforward approach involves the direct esterification of malonic acid with phenol. However, due to the lower reactivity of phenols in classical Fischer esterification, this method often requires activating agents.

The Steglich esterification is a highly effective method for the synthesis of esters from carboxylic acids and alcohols, including phenols, under mild, neutral conditions.<sup>[7][8]</sup> This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Mechanism of Steglich Esterification:

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the phenol to furnish the desired **monophenyl malonate** and the byproduct, dicyclohexylurea (DCU), which precipitates out of the reaction mixture.



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- [1. spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- [2. MONOMETHYL MALONATE\(16695-14-0\) 1H NMR](https://m.chemicalbook.com) [[m.chemicalbook.com](https://m.chemicalbook.com)]
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